molecular formula C5H4ClIN2S B1315559 4-Chloro-5-iodo-2-(methylthio)pyrimidine CAS No. 111079-19-7

4-Chloro-5-iodo-2-(methylthio)pyrimidine

Cat. No. B1315559
M. Wt: 286.52 g/mol
InChI Key: RPTQHLHIBGHGBF-UHFFFAOYSA-N
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Patent
US07935708B2

Procedure details

603 mg of potassium carbonate was added to ethanol (15 mL) solution of 1.25 g of 4-chloro-5-iodo-2-(methylthio)pyrimidine, and with cooling with ice, 0.28 mL of methylhydrazine was dropwise added thereto. This was stirred overnight at room temperature, then water was added thereto, and the precipitated crystal was taken out through filtration and dried to obtain 851 mg of the entitled compound as a white solid.
Quantity
603 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C(O)C.Cl[C:11]1[C:16]([I:17])=[CH:15][N:14]=[C:13]([S:18][CH3:19])[N:12]=1.[CH3:20][NH:21][NH2:22]>O>[I:17][C:16]1[C:11]([N:21]([CH3:20])[NH2:22])=[N:12][C:13]([S:18][CH3:19])=[N:14][CH:15]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
603 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.25 g
Type
reactant
Smiles
ClC1=NC(=NC=C1I)SC
Step Two
Name
methylhydrazine
Quantity
0.28 mL
Type
reactant
Smiles
CNN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was taken out through filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C(=NC(=NC1)SC)N(N)C
Measurements
Type Value Analysis
AMOUNT: MASS 851 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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